2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is a complex organic compound that features a benzodiazole ring and a thiadiazole ring connected via a butanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Formation of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with a carboxylic acid derivative.
Linking the Rings: The benzodiazole and thiadiazole rings are linked via a butanamide linker through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ETHANAMIDE: Similar structure but with an ethanamide linker instead of butanamide.
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPIONAMIDE: Similar structure but with a propionamide linker.
Uniqueness
The uniqueness of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE lies in its specific combination of benzodiazole and thiadiazole rings connected via a butanamide linker, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N5OS2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H15N5OS2/c1-3-11(12(20)17-14-19-18-8(2)21-14)22-13-15-9-6-4-5-7-10(9)16-13/h4-7,11H,3H2,1-2H3,(H,15,16)(H,17,19,20) |
InChI Key |
BIUDONDFLBQZQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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